(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity with various reagents, its role as a catalyst or a ligand, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Chemical Synthesis and Molecular Structure
- The synthesis of similar diazaspirodecanes has been explored, demonstrating the creation of stereoisomers and structural complexity in chemical compounds (Albar, Fawcett, & Russell, 1997).
- Research has also been conducted on the synthesis of α,β-Unsaturated Spirolactams, including the spiro moiety of similar compounds, indicating the relevance of these structures in medicinal chemistry (Martín & Bermejo, 1995).
- The assignment of relative configuration of spiro[4.5]decanes has been studied using NMR, showcasing the importance of these compounds in understanding molecular conformations (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Supramolecular Chemistry
- Studies on cyclohexane-5-spirohydantoin derivatives have revealed insights into molecular structure and crystal structure relationships, which are crucial in the field of crystallography and materials science (Graus et al., 2010).
Enantioselective Synthesis
- Research has been conducted on the flexible synthesis of enantiomerically pure dioxaspirodecanes, demonstrating the importance of stereochemistry in drug design and organic synthesis (Schwartz, Hayes, Kitching, & De Voss, 2005).
Radioprotective Properties
- A study on a quinuclidine derivative, closely related to diazaspirodecane, identified its potential as a radioprotective agent, indicating the pharmaceutical applications of these compounds (Shapiro, Tansy, & Elkin, 1968).
Pharmacological Activity
- There has been research on derivatives of diazaspirodecane with potential anxiolytic activity, showing the therapeutic potential of these compounds in mental health treatments (Kossakowski, Zawadowski, Turło, & Kleps, 1998).
Kinase Inhibition
- A study involving the compound showed its role as an IRE1α-selective kinase inhibitor, highlighting its significance in molecular biology and drug discovery (Concha et al., 2015).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, modifications, or investigations into its properties or reactivity.
properties
IUPAC Name |
(5R)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDASBFQKMHSSJ-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCC[C@@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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